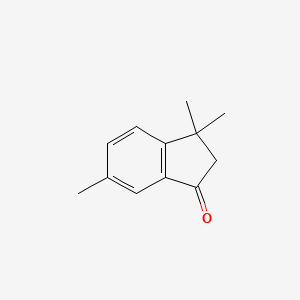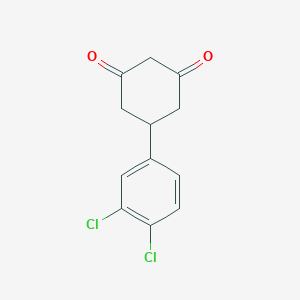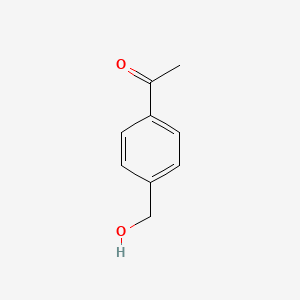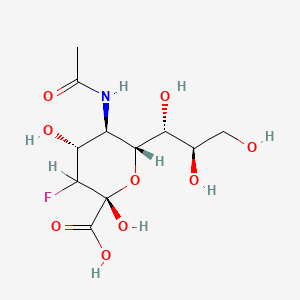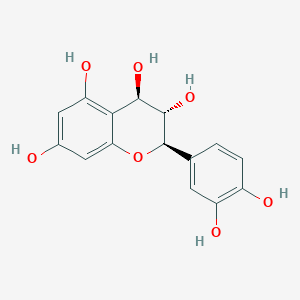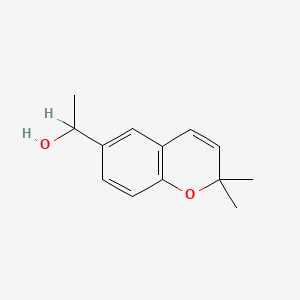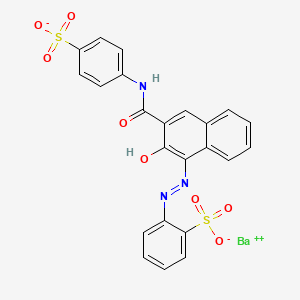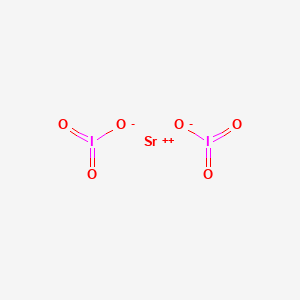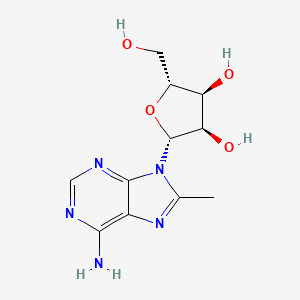
4-Metil-5,6,7,8-tetrahidroquinolina
Descripción general
Descripción
4-Methyl-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C10H13N. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Aplicaciones Científicas De Investigación
4-Methyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Mecanismo De Acción
Target of Action
4-Methyl-5,6,7,8-tetrahydroquinoline is a tetrahydroquinoline alkaloid It’s known that tetrahydroquinoline derivatives can interact with various cellular targets .
Mode of Action
It’s known that tetrahydroquinoline derivatives can exert antiproliferative activity on various cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
It’s known that tetrahydroquinoline derivatives can affect various cellular processes, potentially impacting multiple biochemical pathways .
Result of Action
4-Methyl-5,6,7,8-tetrahydroquinoline has been shown to exert antiproliferative activity on various cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation.
Action Environment
The action, efficacy, and stability of 4-Methyl-5,6,7,8-tetrahydroquinoline can be influenced by various environmental factors. For instance, the compound is isolated from the roots of Glycyrrhiza uralensis Fisch , suggesting that its production and activity may be influenced by the plant’s growth conditions.
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Métodos De Preparación
4-Methyl-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with 1,4-dichlorobutane under specific conditions . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts . These methods highlight the versatility of the compound’s synthesis, allowing for various modifications and optimizations depending on the desired application.
Análisis De Reacciones Químicas
4-Methyl-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form decahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, such as alkyl halides and thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Comparación Con Compuestos Similares
4-Methyl-5,6,7,8-tetrahydroquinoline is similar to other tetrahydroquinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and 5,6,7,8-tetrahydrolepidine . its unique methyl substitution at the 4-position distinguishes it from these compounds, providing different chemical and biological properties. This substitution can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Conclusion
4-Methyl-5,6,7,8-tetrahydroquinoline is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes and reactions, making it a valuable tool in medicinal chemistry, biology, and materials science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development of new compounds and materials.
Propiedades
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYCOYCCCKHXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951587 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28971-03-1 | |
| Record name | 5,6,7,8-Tetrahydro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28971-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 5,6,7,8-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028971031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-4-methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
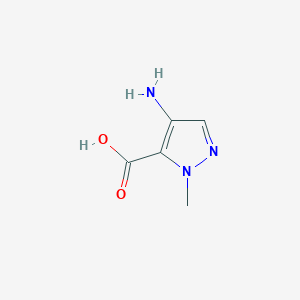
![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)
